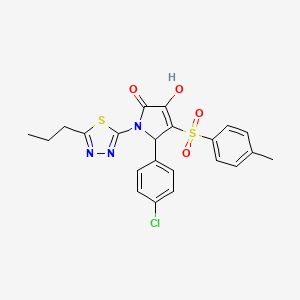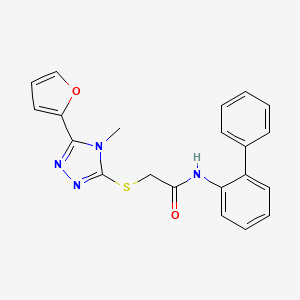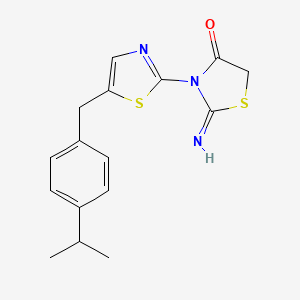![molecular formula C16H15N3OS B12131177 4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)](/img/structure/B12131177.png)
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) is a complex organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a methylphenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 2-methylbenzaldehyde, followed by the addition of 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Halides, amines; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4(5H)-Thiazolone derivatives: Compounds with similar thiazolone structures but different substituents.
Pyrrole-containing compounds: Molecules that include pyrrole moieties with varying functional groups.
Amino-substituted thiazolones: Thiazolone compounds with different amino group substitutions.
Uniqueness
4(5H)-Thiazolone,2-[(2-methylphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-(9CI) is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both a thiazolone ring and a pyrrole moiety in the same molecule is relatively rare, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(5E)-2-(2-methylphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-3-4-8-13(11)17-16-18-15(20)14(21-16)10-12-7-5-9-19(12)2/h3-10H,1-2H3,(H,17,18,20)/b14-10+ |
InChI Key |
MXOCRJFHQPCTNY-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CN3C)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CN3C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)


![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)

![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)


![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
